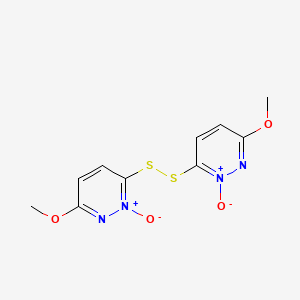
Pyridazine, 3,3'-dithiobis(6-methoxy-, 2,2'-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazine, 3,3’-dithiobis(6-methoxy-, 2,2’-dioxide): is a heterocyclic compound that features a pyridazine ring structure Pyridazine derivatives are known for their unique physicochemical properties, which make them valuable in various fields such as medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine, 3,3’-dithiobis(6-methoxy-, 2,2’-dioxide) typically involves the formation of the pyridazine ring followed by the introduction of methoxy groups and dithiobis linkages. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with diketones or ketoesters can lead to the formation of the pyridazine ring. Subsequent functionalization with methoxy groups and dithiobis linkages can be achieved through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis. Large-scale production may also involve continuous flow reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Pyridazine, 3,3’-dithiobis(6-methoxy-, 2,2’-dioxide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiobis linkages to thiol groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
Chemistry: Pyridazine derivatives, including Pyridazine, 3,3’-dithiobis(6-methoxy-, 2,2’-dioxide), are valuable in the synthesis of complex organic molecules. They serve as building blocks for the development of new materials with unique properties .
Biology and Medicine: In medicinal chemistry, pyridazine derivatives are explored for their potential as therapeutic agents. They exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of methoxy groups and dithiobis linkages can enhance the compound’s interaction with biological targets .
Industry: In the industrial sector, these compounds are used in the development of advanced materials, such as polymers and coatings. Their unique chemical properties make them suitable for applications requiring high stability and reactivity .
Mechanism of Action
The mechanism of action of Pyridazine, 3,3’-dithiobis(6-methoxy-, 2,2’-dioxide) involves its interaction with specific molecular targets. The compound’s unique structure allows it to form strong hydrogen bonds and π-π stacking interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- Pyridazine, 3-chloro-6-methoxy-
- Pyridazine, 3,6-dimethoxy-
- Pyridazine, 3,3’-dithiobis(6-ethoxy-, 2,2’-dioxide)
Comparison: Pyridazine, 3,3’-dithiobis(6-methoxy-, 2,2’-dioxide) is unique due to the presence of both methoxy groups and dithiobis linkagesFor example, the dithiobis linkages provide additional sites for chemical modification, making it a versatile compound for various applications .
Properties
CAS No. |
61821-93-0 |
|---|---|
Molecular Formula |
C10H10N4O4S2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
3-methoxy-6-[(6-methoxy-2-oxidopyridazin-2-ium-3-yl)disulfanyl]-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C10H10N4O4S2/c1-17-7-3-5-9(13(15)11-7)19-20-10-6-4-8(18-2)12-14(10)16/h3-6H,1-2H3 |
InChI Key |
QDHYMIIKHPOPCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=N[N+](=C(C=C1)SSC2=[N+](N=C(C=C2)OC)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



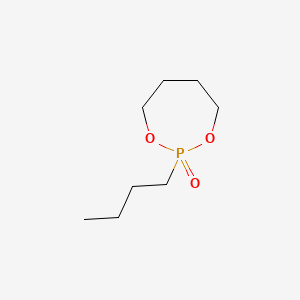
![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)

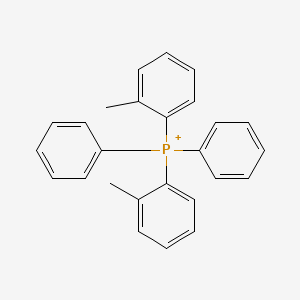

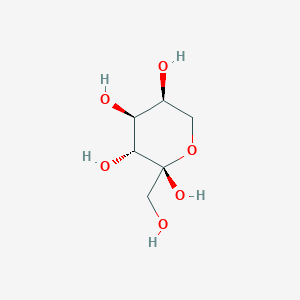
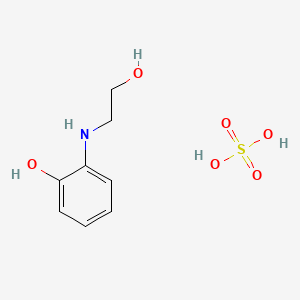
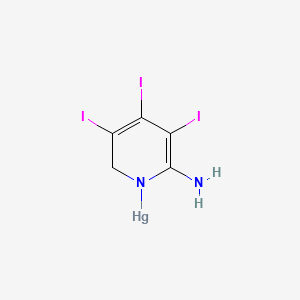




![6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12661575.png)
